molecular formula C28H27NO6S B11157497 (2-oxo-4-phenylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

(2-oxo-4-phenylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

Cat. No.: B11157497
M. Wt: 505.6 g/mol
InChI Key: UXYSPIMGKIZBNS-WINIVTDRSA-N
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Description

The compound (2-oxo-4-phenylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chromen-7-yl core, a phenyl group, and a sulfonylamino pentanoate moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxo-4-phenylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate typically involves multi-step organic reactions The initial step often includes the formation of the chromen-7-yl core through a cyclization reactionCommon reagents used in these reactions include phenylboronic acid, sulfonyl chlorides, and amino acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

(2-oxo-4-phenylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(2-oxo-4-phenylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate: has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2-oxo-4-phenylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-oxo-4-phenylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate: stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its chromen-7-yl core and sulfonylamino pentanoate moiety make it particularly versatile for various applications .

Properties

Molecular Formula

C28H27NO6S

Molecular Weight

505.6 g/mol

IUPAC Name

(2-oxo-4-phenylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C28H27NO6S/c1-4-19(3)27(29-36(32,33)22-13-10-18(2)11-14-22)28(31)34-21-12-15-23-24(20-8-6-5-7-9-20)17-26(30)35-25(23)16-21/h5-17,19,27,29H,4H2,1-3H3/t19-,27+/m1/s1

InChI Key

UXYSPIMGKIZBNS-WINIVTDRSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CCC(C)C(C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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